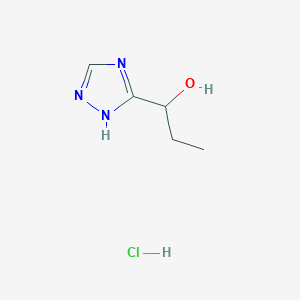

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure with three nitrogen atoms. These compounds are known for their diverse biological activities and are used in medicinal chemistry for drug design .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and hydrazine . The exact method can vary depending on the specific substituents on the triazole ring .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. Some general properties include thermal stability and acceptable densities .Applications De Recherche Scientifique

Anticancer Applications

1,2,4-Triazole derivatives, including 1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride, have shown promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Applications

1,2,4-Triazole derivatives have been found to be effective antibacterial and antifungal agents . Their ability to form hydrogen bonds with different targets improves their pharmacokinetics, pharmacological, and toxicological properties .

Antiviral Applications

1,2,4-Triazole derivatives have also shown antiviral activities . Their unique structure allows them to interact with biological receptors through hydrogen-bonding and dipole interactions .

Anti-Inflammatory Applications

1,2,4-Triazole derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the treatment of conditions involving inflammation .

Analgesic Applications

1,2,4-Triazole derivatives have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Applications in Drug Discovery

1,2,4-Triazoles have found broad applications in drug discovery . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .

Applications in Organic Synthesis

1,2,4-Triazoles are used in organic synthesis . Their unique structure and properties make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Applications in Materials Science

1,2,4-Triazoles have applications in materials science . They are used in the synthesis of new materials with improved properties .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-2-4(9)5-6-3-7-8-5;/h3-4,9H,2H2,1H3,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWPBDKIPKJBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4H-1,2,4-Triazol-3-yl)propan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)

![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)

![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)

![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)